Val-pro-pro

Vue d'ensemble

Description

Val-Pro-Pro (VPP) is a tripeptide derived from milk caseins . It is composed of valine, proline, and proline . VPP shows immense potential in biomedical and biochemical research . It is recognized for its role as a potent angiotensin-converting enzyme (ACE) inhibitor, which is a critical enzyme in the regulation of blood pressure . Furthermore, VPP stimulates the production of nitric oxide (NO), a vasodilator responsible for relaxing blood vessels . This can contribute to its vasodilatory effects and potential in blood pressure management .

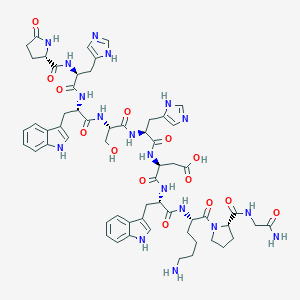

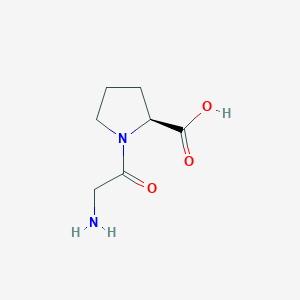

Molecular Structure Analysis

VPP is a tripeptide composed of L-valine and two L-proline units joined by peptide linkages . Its molecular formula is C15H25N3O4 . The average mass is 311.377 Da and the monoisotopic mass is 311.184509 Da .Applications De Recherche Scientifique

Peptide inhibiteur de l'ECA

Val-pro-pro est connu comme un peptide inhibiteur de l'ECA. Il est produit par fermentation par Saccharomyces cerevisiae et Lactobacillus helveticus dans le lait. Ce peptide peut aider à gérer l'hypertension et a des applications thérapeutiques potentielles dans la régulation de la pression artérielle .

Amélioration de la sensibilité à l'insuline

La recherche indique que this compound a des actions adipogéniques et mimétiques de l'insuline. Il améliore la sensibilité à l'insuline et peut prévenir la résistance à l'insuline dans les pré-adipocytes, ce qui pourrait être bénéfique pour gérer des conditions comme le diabète .

Effets anti-inflammatoires

This compound présente également des effets anti-inflammatoires, ce qui en fait une cible pour la gestion du syndrome métabolique. Sa capacité à réduire l'inflammation pourrait avoir des implications pour le traitement de diverses maladies inflammatoires .

Mécanisme D'action

Target of Action

Val-Pro-Pro (VPP) is a milk-derived tripeptide that has shown promise as an anti-hypertensive agent due to its inhibitory effects on angiotensin-converting enzyme (ACE) . It also interacts with insulin receptors (IR) and influences glucose metabolism .

Mode of Action

VPP interacts with its targets in a unique manner. It has been found to have a direct interaction with insulin receptors (IR), activating the insulin/AKT signaling pathway .

Biochemical Pathways

VPP affects several biochemical pathways. It has been found to regulate the activity of glucose metabolism enzymes and increase the protein expression of p-AKT and GLUT2 in HepG2 cells . It also inhibits the activation of the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation .

Pharmacokinetics

The pharmacokinetics of VPP is still under investigation. One study found that the bioavailability of VPP was as low as 0.1% when administered intragastrically via a saline solution .

Result of Action

VPP exerts insulin-mimetic adipogenic effects and prevents inflammatory changes in adipocytes . It promotes adipocyte differentiation, as manifested by intracellular lipid accumulation, upregulation of peroxisome proliferator-activated receptor gamma (PPARγ), and secretion of the protective lipid hormone adiponectin . These effects are similar to those induced by insulin, suggesting potential benefits in the presence of insulin resistance .

Orientations Futures

Propriétés

IUPAC Name |

(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O4/c1-9(2)12(16)14(20)17-7-3-5-10(17)13(19)18-8-4-6-11(18)15(21)22/h9-12H,3-8,16H2,1-2H3,(H,21,22)/t10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFAQXCYFQKSHT-SRVKXCTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58872-39-2 | |

| Record name | Val-pro-pro | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058872392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VAL-PRO-PRO | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U1R84870F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

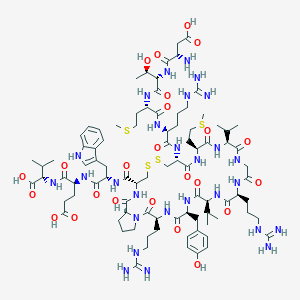

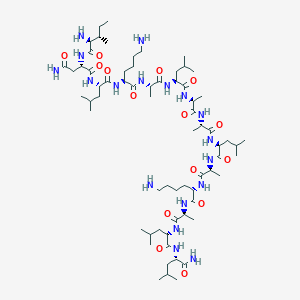

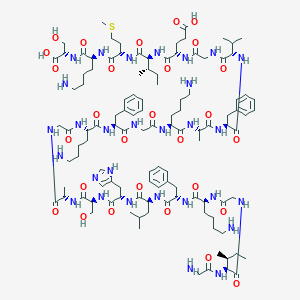

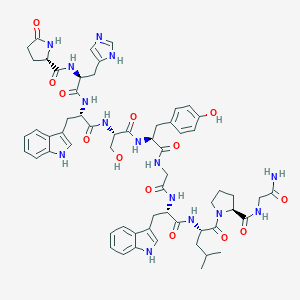

Feasible Synthetic Routes

Q & A

Q1: What is Val-Pro-Pro (Valine-Proline-Proline), and what is its primary mechanism of action?

A1: this compound (Valine-Proline-Proline), often abbreviated as VPP, is a naturally occurring tripeptide found in fermented milk products and some cheese varieties. Its primary mechanism of action is the inhibition of Angiotensin I-Converting Enzyme (ACE). [, , , , ]

Q2: What are the downstream effects of ACE inhibition by this compound?

A2: ACE inhibition by this compound (Valine-Proline-Proline) leads to a decrease in the formation of angiotensin II, a potent vasoconstrictor. This, in turn, can result in:

- Blood pressure reduction: Lower levels of angiotensin II promote vasodilation, leading to a decrease in blood pressure. [, , , , , ]

- Improved endothelial function: this compound (Valine-Proline-Proline) has been shown to improve the function of the endothelium, the inner lining of blood vessels, potentially contributing to better blood flow and cardiovascular health. [, , ]

- Anti-inflammatory effects: Research suggests that this compound (Valine-Proline-Proline) may exert anti-inflammatory effects, possibly through its impact on the renin-angiotensin system and modulation of inflammatory pathways. [, , ]

Q3: Does this compound (Valine-Proline-Proline) interact with other enzymes or pathways?

A3: While ACE inhibition is its primary mechanism, studies suggest this compound (Valine-Proline-Proline) may impact other pathways:

- ACE2 activation: Research indicates a potential for this compound (Valine-Proline-Proline) to activate ACE2, an enzyme with vasodilatory and protective effects on the cardiovascular system. []

- Adipose tissue inflammation: this compound (Valine-Proline-Proline) has demonstrated an ability to reduce inflammation in adipose tissue, potentially benefiting individuals with obesity-related metabolic disorders. []

- Insulin sensitivity: Some studies suggest this compound (Valine-Proline-Proline) may improve insulin sensitivity and potentially play a role in managing conditions like insulin resistance. [, ]

Q4: Can this compound (Valine-Proline-Proline) cross the blood-brain barrier?

A5: While research directly addressing this compound (Valine-Proline-Proline) and the blood-brain barrier is limited, one study detected Cy3-labeled this compound (Valine-Proline-Proline) in the endothelial cells of arterial vessels in rats, indicating its potential to cross the blood-brain barrier. [] Further research is needed to confirm this finding and investigate its implications.

Q5: What is the molecular formula and weight of this compound (Valine-Proline-Proline)?

A5: The molecular formula of this compound (Valine-Proline-Proline) is C17H29N3O4. Its molecular weight is 343.43 g/mol.

Q6: How is this compound (Valine-Proline-Proline) typically produced?

A7: this compound (Valine-Proline-Proline) is primarily produced through the fermentation of milk, particularly using specific strains of Lactobacillus helveticus. [, , , ]

Q7: Is this compound (Valine-Proline-Proline) stable in the gastrointestinal tract?

A8: Research using in vitro models of mammalian gastrointestinal digestion suggests that this compound (Valine-Proline-Proline) itself is resistant to digestion by gastrointestinal enzymes. [] This suggests that orally administered this compound (Valine-Proline-Proline) may remain intact in the intestine and retain its bioactivity until absorption.

Q8: What is the bioavailability of this compound (Valine-Proline-Proline)?

A9: The bioavailability of this compound (Valine-Proline-Proline) is relatively low, estimated to be around 0.1%. [] This means that only a small percentage of ingested this compound (Valine-Proline-Proline) reaches the bloodstream in its intact form.

Q9: What factors can influence the bioavailability of this compound (Valine-Proline-Proline)?

A9: Factors that can influence the bioavailability of this compound (Valine-Proline-Proline) include:

- Food matrix: The presence of other food components can affect its absorption. [, ]

- Digestive enzymes: While resistant to complete breakdown, some degree of peptide degradation by digestive enzymes may occur. []

- Efflux transporters: Transporters in the intestine can pump substances back into the gut lumen, potentially limiting absorption. []

Q10: What in vitro models have been used to study this compound (Valine-Proline-Proline)?

A10: Various in vitro models, including cell cultures of:

- Human umbilical vein endothelial cells (HUVECs): To study the effects of this compound (Valine-Proline-Proline) on endothelial function and monocyte adhesion. []

- 3T3-L1 adipocytes: To investigate the impact of this compound (Valine-Proline-Proline) on adipose inflammation and insulin sensitivity. []

- Vascular smooth muscle cells (VSMCs): To explore the effects of this compound (Valine-Proline-Proline) on vascular remodeling and function. []

- Caco-2 cells: An intestinal cell line used to model and study the absorption mechanism of this compound (Valine-Proline-Proline). []

Q11: What animal models have been used to study this compound (Valine-Proline-Proline)?

A12: Animal models, particularly spontaneously hypertensive rats (SHR), have been used extensively to study the antihypertensive effects of this compound (Valine-Proline-Proline). [, , ] Apolipoprotein E-deficient mice have also been employed to investigate the potential of this compound (Valine-Proline-Proline) to attenuate atherosclerosis development. []

Q12: Have clinical trials been conducted on this compound (Valine-Proline-Proline)?

A12: Yes, several clinical trials have investigated the effects of this compound (Valine-Proline-Proline)-containing products, primarily fermented milk, in humans. These trials have primarily focused on individuals with:

- Mild hypertension: Results have shown promising blood pressure-lowering effects following regular consumption of this compound (Valine-Proline-Proline)-enriched products. [, , , ]

- Pre-hypertension or high-normal blood pressure: Studies suggest potential benefits in terms of blood pressure regulation in these populations. []

Q13: What is the safety profile of this compound (Valine-Proline-Proline)?

A14: this compound (Valine-Proline-Proline), derived from a natural food source, has demonstrated a good safety profile in both animal and human studies. [, ] No serious adverse effects have been reported in clinical trials.

Q14: What are potential future applications for this compound (Valine-Proline-Proline)?

A14: Research on this compound (Valine-Proline-Proline) is ongoing, and potential future applications include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.